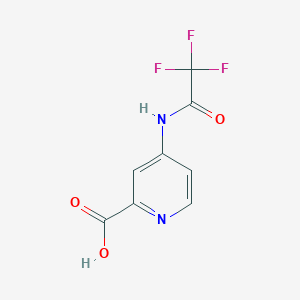

4-(2,2,2-Trifluoroacetamido)picolinic acid

Beschreibung

Contextualization within Picolinic Acid and Trifluoroacetamide (B147638) Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a well-studied organic compound known for its role as a bidentate chelating agent for various metal ions, including chromium, zinc, and iron. This chelating ability is a cornerstone of its biological and chemical applications. Picolinic acid and its derivatives are integral to coordination chemistry and have been explored for their potential in medicine and agriculture. google.compensoft.net

Trifluoroacetamide is the amide of trifluoroacetic acid. The trifluoroacetyl group is frequently employed in synthetic organic chemistry as a protecting group for amines due to its stability under certain conditions and its straightforward removal under others. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the amide.

The synthesis of 4-(2,2,2-Trifluoroacetamido)picolinic acid would logically proceed from its parent amine, 4-aminopicolinic acid. The synthesis of 4-aminopicolinic acid itself can be achieved through methods such as the nitration of picolinic acid N-oxide followed by reduction. Subsequent trifluoroacetylation of the amino group would then yield the target compound. This process involves reacting 4-aminopicolinic acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride.

Significance of the Trifluoroacetamido Moiety in Synthetic and Mechanistic Studies

The trifluoroacetamido moiety imparts unique electronic properties to a molecule. The trifluoromethyl group is highly electronegative, which can significantly alter the reactivity and physical properties of the parent molecule. In the context of this compound, the trifluoroacetamido group would decrease the basicity of the pyridine (B92270) nitrogen and influence the acidity of the carboxylic acid proton.

In synthetic studies, the trifluoroacetyl group is a valuable tool. Its use as a protecting group for amines is well-documented. Furthermore, the presence of a trifluoromethyl group can enhance the lipophilicity of a molecule, which can be advantageous in the development of bioactive compounds by potentially improving cell membrane permeability. Mechanistic studies involving trifluoroacetamides often focus on their conformational properties and the impact of the trifluoromethyl group on reaction pathways. nih.gov

Overview of Research Trajectories for Picolinic Acid Derivatives

Research into picolinic acid derivatives is a dynamic field with several key trajectories. A significant area of investigation is their application in medicinal chemistry. Picolinic acid derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. dovepress.com The ability of the picolinic acid scaffold to chelate metal ions is often central to these biological functions.

Another major research direction is in the field of materials science and catalysis. The coordinating properties of picolinic acid and its derivatives make them excellent ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the synthesis of novel picolinic acid derivatives with diverse functional groups continues to be an active area of research. The goal is often to fine-tune the electronic and steric properties of the molecule to achieve specific biological or material properties. The introduction of fluorinated groups, such as the trifluoroacetamido moiety, is a common strategy to modulate these properties. google.com

Interactive Data Table: Properties of Picolinic Acid

| Property | Value |

| Molecular Formula | C6H5NO2 |

| Molar Mass | 123.11 g/mol |

| Melting Point | 136-138 °C |

| Appearance | White solid |

| CAS Number | 98-98-6 |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5F3N2O3 |

|---|---|

Molekulargewicht |

234.13 g/mol |

IUPAC-Name |

4-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-4-1-2-12-5(3-4)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |

InChI-Schlüssel |

FZHHSPWKGHKERO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=C1NC(=O)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 2,2,2 Trifluoroacetamido Picolinic Acid

Precursor Synthesis and Functional Group Transformations

The foundational step in synthesizing the target molecule is the preparation of a key precursor, typically 4-aminopicolinic acid. This process begins with the modification of the basic picolinic acid scaffold.

The synthesis of the essential precursor, 4-aminopicolinic acid, is a multi-step process that starts with the derivatization of picolinic acid N-oxide. umsl.edu A common and effective route involves the nitration of picolinic acid N-oxide using a combination of sulfuric acid and fuming nitric acid. This reaction introduces a nitro group at the 4-position of the pyridine (B92270) ring, yielding 4-nitropicolinic acid N-oxide. umsl.edu

The subsequent step is the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation, which selectively reduces the nitro group without affecting the carboxylic acid or the pyridine ring. umsl.edu This sequence provides a reliable and economical pathway to 4-aminopicolinic acid, the direct precursor needed for the final amidation step. umsl.edu

Other derivatization strategies for the picolinic acid scaffold can involve halogenation. For instance, treatment of picolinic acid with thionyl chloride can lead to the formation of an acid chloride, and in some cases, can also result in chlorination at the 4-position of the pyridine ring, yielding 4-chloropicolinamides after reaction with an amine. nih.govnih.govresearchgate.net Such halogenated intermediates can be valuable for introducing various functional groups through nucleophilic substitution or cross-coupling reactions.

The introduction of the trifluoroacetamide (B147638) group is accomplished via the acylation of the amino group on the 4-aminopicolinic acid precursor. The trifluoroacetamide (Tfac) group is a common protecting group in peptide synthesis and can be installed using several methods. google.comgoogle.com

A standard laboratory procedure involves the reaction of the amine with a trifluoroacetylating agent. One common and effective reagent for this transformation is ethyl trifluoroacetate (B77799), often used in the presence of a tertiary amine base such as triethylamine (B128534) in a suitable solvent like dimethylformamide (DMF). google.com The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the ethyl trifluoroacetate, leading to the formation of the stable trifluoroacetamide bond. Alternative reagents for this transformation include trifluoroacetic anhydride (B1165640) (TFAA). The conditions for removing the Tfac group, such as using sodium borohydride (B1222165) or mild basic hydrolysis, highlight its utility as a protecting group, although in this context, it is a permanent functional group of the final molecule. google.comguidechem.com

Interactive Table: Synthesis of 4-Aminopicolinic Acid Precursor

| Step | Starting Material | Reagents | Product | Purpose | Reference |

| 1 | Picolinic acid N-oxide | H₂SO₄, fuming HNO₃ | 4-Nitropicolinic acid N-oxide | Nitration of the pyridine ring at the 4-position. | umsl.edu |

| 2 | 4-Nitropicolinic acid N-oxide | H₂, Pd/C (catalyst) | 4-Aminopicolinic acid | Reduction of the nitro group to an amino group. | umsl.edu |

Optimized Reaction Conditions and Catalytic Systems

The efficiency of the synthesis is highly dependent on the optimization of the amidation step, including the choice of reagents, catalysts, and reaction conditions.

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. mdpi.com The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To achieve amide formation under milder conditions, a variety of coupling reagents and catalytic systems have been developed.

For the synthesis of 4-(2,2,2-trifluoroacetamido)picolinic acid, the key step is the formation of the amide bond between the 4-amino group of the picolinic acid precursor and a trifluoroacetyl moiety. While direct acylation with an agent like ethyl trifluoroacetate is common, alternative pathways utilizing modern coupling reagents could also be employed. These reagents are designed to activate the carboxylic acid (in this case, trifluoroacetic acid) to facilitate the reaction with the amine.

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov A combination of EDC/HOAt with a base like N,N-diisopropylethylamine (DIPEA) has been shown to be highly effective for a wide range of carboxylic acids and amines. nih.gov Other powerful activating agents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). google.comfishersci.co.uk

A classic and highly effective strategy for activating a carboxylic acid for amidation is its conversion to a more reactive derivative, such as an acid chloride. nih.gov Trifluoroacetyl chloride, the acid chloride of trifluoroacetic acid, is a potent acylating agent that reacts readily with amines to form trifluoroacetamides. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Similarly, the carboxylic acid group of picolinic acid itself can be activated. Treating picolinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into picolinoyl chloride. nih.govresearchgate.net This highly reactive intermediate can then be coupled with various amines. While this specific activation is not for the formation of the trifluoroacetamide group on the target molecule, it is a fundamental strategy in the derivatization of the picolinic acid scaffold for creating other amide-containing compounds. nih.govresearchgate.net

Interactive Table: Common Amide Coupling Agents

| Coupling Agent/System | Class | Typical Conditions | Advantages | Reference |

| EDC / HOAt | Carbodiimide | DIPEA, DMF, Room Temp | High conversion for diverse substrates, mild conditions. | nih.gov |

| HATU | Uronium Salt | DIPEA, DMF, Room Temp | Very fast and efficient, low racemization in peptide synthesis. | google.comfishersci.co.uk |

| PyBOP | Phosphonium Salt | Base (e.g., DIPEA), Aprotic Solvent | High yields, stable reagent. | fishersci.co.uk |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Reflux, then add amine + base | Forms highly reactive acid chloride, cost-effective. | nih.govresearchgate.net |

| DMTMM | Triazine-based | Acetonitrile, Room Temp | Almost quantitative yields, simple purification. | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Strategies

Modern pharmaceutical and chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

For the synthesis of this compound and its intermediates, several green strategies can be applied. The use of catalytic systems for amidation, rather than stoichiometric activating agents, is a key principle of atom economy, as it reduces the amount of chemical waste generated. mdpi.com For example, developing catalytic methods that allow for the direct amidation of trifluoroacetic acid with 4-aminopicolinic acid without the need for activating agents would be a significant green advancement.

Solvent choice is another critical factor. Traditional solvents like DMF are effective but pose environmental and health concerns. The exploration of greener solvents or even solvent-free reaction conditions is an active area of research. mdpi.com For instance, mechanochemical grinding procedures have been developed for the synthesis of N-substituted amines without any solvent. mdpi.com Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions. mdpi.com

Solvent Selection and Reaction Efficiency Considerations

The choice of solvent is critical in the synthesis of picolinic acid derivatives, as it can significantly influence reaction rates, yields, and the formation of byproducts. mdpi.com The synthesis of the precursor, 4-aminopicolinic acid, can be achieved through methods like the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation. umsl.edu In the subsequent acylation step to form the final trifluoroacetamido compound, the solvent must effectively dissolve the 4-aminopicolinic acid intermediate and the acylating agent while facilitating the reaction.

Research on related amide bond formations and picolinic acid derivative syntheses highlights the impact of solvent polarity and properties. For instance, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, solvents such as N,N-dimethylformamide (DMF) have been shown to be effective. researchgate.net For the synthesis of 4-aminopicolinic acid itself, solvents like dry DMF are used, particularly in steps involving copper(I) cyanide. umsl.edu The esterification of a related intermediate, 4-iodopicolinic acid, utilizes methanol (B129727) (MeOH) with a sulfuric acid catalyst, demonstrating the role of alcohols in specific transformations. umsl.edu The selection of an appropriate solvent system is therefore a key consideration for maximizing the efficiency of each synthetic step.

The table below, based on data from analogous syntheses of pyridine derivatives, illustrates how solvent choice can affect reaction outcomes.

Table 1: Effect of Solvent on Reaction Efficiency in Pyridine Derivative Synthesis

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 4 | - | umsl.edu |

| Methanol (MeOH) | 24 | 39 | umsl.edu |

| Ethanol (EtOH) | - | - | orgsyn.org |

| Toluene (B28343) | - | - | google.com |

Data presented is for related picolinic acid and pyridine derivative syntheses to illustrate general principles of solvent effects.

Catalyst Reusability and Environmental Impact (e.g., hydrogen bond donor catalysts)

Modern synthetic chemistry places a strong emphasis on green chemistry principles, including the use of reusable catalysts to minimize waste and environmental impact. nih.govresearchgate.net In the synthesis of picolinic acid derivatives and the formation of amide bonds, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.netnih.gov

For instance, metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2 have been employed as novel, reusable heterogeneous catalysts for synthesizing picolinate (B1231196) and picolinic acid derivatives, showing good yields over several runs. researchgate.netnih.gov Another approach involves using a heterogeneous silica (B1680970) catalyst that effectively catalyzes amide synthesis from a carboxylic acid and an amine without generating toxic byproducts. nih.govresearchgate.net This method is environmentally benign, low-cost, and the catalyst is readily reusable. nih.govresearchgate.net

Table 2: Catalyst Reusability in Picolinic Acid Derivative Synthesis

| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Reference |

|---|---|---|---|---|---|---|

| UiO-66(Zr)-N(CH2PO3H2)2 | 95 | 93 | 93 | 92 | 90 | nih.gov |

This table demonstrates the reusability of specific catalysts in the synthesis of related picolinic acid derivatives, highlighting their potential application in sustainable chemical manufacturing.

Purification and Isolation Techniques for High-Purity Research Samples

Achieving high purity is essential for research-grade samples of this compound. The purification strategy must effectively remove unreacted starting materials, catalysts, and any side products formed during the synthesis. Common techniques include recrystallization, extraction, and chromatography. umsl.edugoogle.com

Recrystallization is a powerful method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. For 4-aminopicolinic acid, a precursor to the target compound, recrystallization from a hot water/ethanol mixture has been successfully used. umsl.edu The selection of the appropriate solvent or solvent system is crucial for effective purification. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been used for purifying related quinolinecarboxylic acid derivatives by heating and stirring, followed by cooling to precipitate purified crystals. google.com

Liquid-liquid extraction is often employed during the work-up phase to separate the product from inorganic salts and other water-soluble impurities. For example, after acidification, the product can be extracted from the aqueous phase into an organic solvent like toluene or ethyl acetate. google.com

For achieving very high purity, chromatographic techniques are often necessary. Reverse-phase high-performance liquid chromatography (HPLC) can be used to isolate the final product, as demonstrated in the purification of a related bromo-methoxy-trifluoromethyl-picolinate. google.com Capillary electrophoresis-mass spectrometry is another advanced technique used for the separation and detection of picolinic acid and its derivatives in complex matrices. nih.gov These methods are particularly valuable for obtaining the high-purity samples required for analytical and research applications.

Table 3: Common Purification Techniques for Picolinic Acid Derivatives

| Technique | Solvents/Mobile Phase | Purpose | Reference |

|---|---|---|---|

| Recrystallization | Water/Ethanol (1:6 v/v) | Removal of impurities from solid product | umsl.edu |

| Recrystallization | Methanol/Water | Increase purity of solid intermediate | google.com |

| Extraction | Toluene | Separation from aqueous phase post-reaction | google.com |

| Reverse-Phase HPLC | Water/Acetonitrile with TFA | High-purity isolation of final product | google.com |

Chemical Reactivity and Mechanistic Transformation Studies of 4 2,2,2 Trifluoroacetamido Picolinic Acid

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-(2,2,2-Trifluoroacetamido)picolinic acid is governed by the interplay of its three key structural components: the carboxylic acid group, the pyridine (B92270) ring, and the trifluoroacetamido substituent. Each of these imparts distinct electronic and steric characteristics that define the molecule's behavior in chemical transformations.

The carboxylic acid group (-COOH) at the C2 position of the pyridine ring is a primary site for nucleophilic acyl substitution. libretexts.org This functionality can undergo a variety of well-established transformations, including esterification, amide bond formation, and conversion to an acyl halide. The electrophilicity of the carboxyl carbon is crucial for these reactions. msu.edu

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by the nucleophilic alcohol. msu.edu

Amide Formation: Reaction with amines, often mediated by coupling agents, yields the corresponding amides. This transformation is fundamental in peptide synthesis and the creation of other complex organic molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(2,2,2-Trifluoroacetamido)pyridin-2-yl)methanol, using strong reducing agents like diborane (B8814927) (B₂H₆). Milder reagents such as sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. msu.edu

The reactivity of the carboxylic acid is modulated by the electronic effects of the pyridine ring and the 4-position substituent. The electronegative nitrogen atom in the pyridine ring and the potent electron-withdrawing trifluoroacetamido group both decrease electron density on the ring, which in turn can influence the acidity of the carboxyl proton and the electrophilicity of the carboxyl carbon.

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. stackexchange.com This inherent electron deficiency, or π-deficient character, makes the pyridine ring generally resistant to electrophilic aromatic substitution (EAS). stackexchange.comyoutube.com Any such reaction would require harsh conditions and would be directed primarily to the C3 and C5 positions (meta to the nitrogen). stackexchange.com

The situation is further complicated by the presence of two deactivating groups on the ring: the carboxylic acid and the trifluoroacetamido group. Both groups withdraw electron density, further deactivating the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2, C4, C6). However, in this molecule, these positions are already substituted.

The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. stackexchange.com This lone pair imparts basic properties to the molecule and allows the nitrogen to act as a nucleophile. It can be protonated by strong acids to form a pyridinium (B92312) salt or can react with electrophiles such as alkyl halides to form N-alkylpyridinium salts. This N-alkylation or N-oxidation further increases the ring's electron deficiency.

Resonance Effect (-R): The carbonyl group adjacent to the amide nitrogen can withdraw the nitrogen's lone pair via resonance, which can delocalize into the pyridine ring. While amido groups can sometimes be resonance-donating, the presence of the trifluoromethyl group significantly reduces the donating capacity of the nitrogen lone pair.

This strong electron-withdrawing character significantly deactivates the pyridine ring, making it even less reactive towards electrophiles than unsubstituted pyridine. nih.gov The reduced electron density on the ring also affects the other functional groups. For instance, it increases the acidity of the carboxylic acid proton compared to unsubstituted picolinic acid. The decreased electron density on the pyridine nitrogen also reduces its basicity. researchgate.net

Reaction Kinetics and Thermodynamic Analyses

Quantitative studies of reaction rates and thermodynamics are essential for understanding the mechanistic pathways of transformations involving this compound. Such analyses provide insights into the stability of intermediates and the energy profiles of reaction coordinates.

The rate constants for reactions such as esterification or nucleophilic substitution can be determined experimentally by monitoring the change in concentration of reactants or products over time. Spectrophotometric methods are often employed for this purpose. researchgate.net For a given transformation, a pseudo-first-order kinetic model can often be applied by using a large excess of one reactant. ekb.eg

Due to the strong electron-withdrawing nature of the trifluoroacetamido group, it is expected that the rate of nucleophilic attack at the carboxyl carbon would be enhanced compared to picolinic acid itself. The withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.

Table 1: Illustrative Pseudo-First-Order Rate Constants (k_obs) for the Esterification of Various Picolinic Acid Derivatives. (Note: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not readily available in the literature. The trends reflect expected electronic effects.)

| Compound | Substituent at C4 | Expected Relative k_obs (s⁻¹) |

| Picolinic Acid | -H | 0.001 |

| 4-Aminopicolinic Acid | -NH₂ (Donating) | 0.0005 |

| 4-Chloropicolinic Acid | -Cl (Withdrawing) | 0.003 |

| This compound | -NHCOCF₃ (Strongly Withdrawing) | 0.015 |

This interactive table demonstrates how electron-withdrawing groups are predicted to increase the rate of esterification.

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies at different temperatures (often using the Arrhenius equation). It provides insight into the energy barrier of the reaction. The transition state is the highest energy structure along the reaction pathway, and its characterization is key to understanding the reaction mechanism.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating activation energies and modeling the geometry of transition states. nih.gov For a reaction like the esterification of this compound, DFT calculations could model the tetrahedral intermediate formed during the nucleophilic attack of the alcohol.

The electron-withdrawing trifluoroacetamido group would be expected to stabilize the negatively charged transition state formed during nucleophilic attack on the carboxyl group, thereby lowering the activation energy for such a reaction. Conversely, for a hypothetical electrophilic attack on the pyridine ring, the same group would destabilize the positively charged intermediate (the sigma complex), leading to a very high activation energy and a slow reaction rate. researchgate.net

Table 2: Hypothetical Activation Energies (Ea) for Key Transformations. (Note: These values are illustrative, based on established chemical principles, to demonstrate the influence of the substituent.)

| Reaction Type | Reactant | Predicted Ea (kJ/mol) | Rationale |

| Esterification (Nucleophilic Acyl Substitution) | This compound | 45-55 | Electron-withdrawing group stabilizes the tetrahedral intermediate, lowering the energy barrier. |

| Nitration (Electrophilic Aromatic Substitution) | This compound | >150 | Electron-withdrawing group strongly destabilizes the positively charged sigma complex, raising the energy barrier significantly. |

| N-Alkylation (Nucleophilic Attack by Pyridine N) | This compound | 70-80 | Electron-withdrawing group reduces the nucleophilicity of the nitrogen, raising the energy barrier compared to unsubstituted pyridine. |

This interactive table illustrates the predicted impact of the molecular structure on the energy barriers for different reaction types.

Intramolecular and Intermolecular Reaction Pathways

The reactivity of this compound can be channeled into various pathways, including cyclization, rearrangement, and coupling reactions, depending on the reaction conditions and the nature of the co-reactants.

Intramolecular cyclization of this compound derivatives can be envisaged under specific conditions. For instance, activation of the carboxylic acid moiety, followed by nucleophilic attack from the amide nitrogen or oxygen, could potentially lead to the formation of a six-membered ring system. The trifluoroacetyl group, being a good leaving group under certain circumstances, might facilitate such processes. While specific studies on this molecule are not prevalent, related cyclization reactions of 2-aminopyridine (B139424) derivatives are known in the literature. researchgate.netscilit.com For example, the reaction of 2-aminopyridines with reagents like triflic anhydride (B1165640) can mediate cyclization to form fused bicyclic systems such as pyrido[1,2-a]pyrimidin-4-imines. researchgate.net

Rearrangement reactions are also a possibility, although less common for this specific substitution pattern. The Hammick reaction, a well-known transformation of picolinic acids, involves decarboxylation in the presence of a carbonyl compound to yield 2-pyridyl-carbinols. wikipedia.org This reaction proceeds through a reactive intermediate formed upon heating. wikipedia.org The presence of the 4-trifluoroacetamido group would likely influence the electronic properties of the pyridine ring and thus the stability and reactivity of the Hammick intermediate. wikipedia.org

Table 1: Potential Intramolecular Reactions of this compound Derivatives

| Reaction Type | Proposed Conditions | Potential Product | Notes |

| Intramolecular Cyclization | Acid activation (e.g., SOCl₂) followed by heating | Fused pyridopyrimidine derivative | Analogous to reactions of other 2-aminopyridine derivatives. |

| Hammick Reaction | Heating with a ketone (e.g., benzophenone) | 4-(2,2,2-Trifluoroacetamido)-2-pyridyl-carbinol | A classic reaction of picolinic acids. wikipedia.org |

The pyridine and carboxylic acid moieties of this compound make it a suitable candidate for various coupling and cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Transition metal catalysts, particularly palladium, are often employed to facilitate these transformations. nih.govorganic-chemistry.org

One potential reaction is a defluorinative coupling of the trifluoroacetamido group. Recent studies have shown that trifluoroacetamides can undergo nickel-catalyzed defluorinative arylation with arylboronic acids or other arylating agents. nih.govacs.org This would transform the trifluoroacetamido group into a different amide functionality.

Furthermore, the picolinic acid scaffold itself can be synthesized through various methods, including multi-component reactions. rsc.orgresearchgate.net This suggests that derivatives of the target molecule could be accessed through convergent synthetic strategies. The aromatic ring of the picolinic acid could also potentially participate in cross-coupling reactions, such as Suzuki or Stille couplings, if it were appropriately functionalized with a halide.

Table 2: Plausible Coupling Reactions Involving this compound Scaffolds

| Coupling Type | Co-reactant | Catalyst System | Potential Product |

| Defluorinative Arylation | Arylboronic acid | NiBr₂, DABCO, Dy₂O₃ | 4-(N-arylacetamido)picolinic acid |

| Suzuki Coupling (of a halogenated derivative) | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted picolinic acid derivative |

| Buchwald-Hartwig Amination (of a halogenated derivative) | Amine | Pd catalyst, ligand | Amino-substituted picolinic acid derivative |

Role as a Directing Group in C-H Activation Studies

A significant area of interest for picolinic acid and its derivatives is their use as directing groups in C-H activation/functionalization reactions. nih.govrsc.org The pyridine nitrogen and the carboxylic acid oxygen can coordinate to a metal center, forming a stable five-membered chelate. This positions the metal catalyst in close proximity to specific C-H bonds on a substrate attached to the picolinic acid, enabling their selective functionalization. nih.gov

The picolinamide (B142947) (PA) directing group, which is structurally related to this compound, has been extensively used for the regioselective functionalization of C(sp³)-H bonds in alkylamines. researchgate.net This strategy has been applied to a wide array of transformations, including arylation, alkylation, alkenylation, and acetoxylation. rsc.orgresearchgate.net The 4-(2,2,2-Trifluoroacetamido) group in the target molecule would likely modulate the electronic properties of the directing group, which could influence the efficiency and selectivity of the C-H activation process. This bidentate directing group strategy has proven effective for late-stage functionalization in the synthesis of complex molecules. rsc.org

Table 3: Representative C-H Functionalization Reactions using Picolinamide (PA) as a Directing Group

| Reaction Type | Substrate | Reagent | Catalyst | Product |

| γ-C(sp³)-H Arylation | Alkylamine-PA | Aryl iodide | Pd(OAc)₂ | γ-Arylated alkylamine derivative |

| γ-C(sp³)-H Acetoxylation | Alkylamine-PA | PhI(OAc)₂ | Pd(OAc)₂ | γ-Acetoxylated alkylamine derivative |

| C(sp²)-H Arylation | Ferrocene-PA | Aryl iodide | Pd(OAc)₂ | Arylated ferrocene (B1249389) derivative |

Strategic Derivatization and Analogue Synthesis of 4 2,2,2 Trifluoroacetamido Picolinic Acid

Design Principles for Structural Analogues

The design of structural analogues of 4-(2,2,2-trifluoroacetamido)picolinic acid is guided by established medicinal chemistry principles. Modifications are typically focused on three key regions of the molecule: the pyridine (B92270) ring system, the trifluoroacetamido moiety, and the carboxylic acid group.

Modifications on the Pyridine Ring System

The pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The ease of substitution at various positions of the pyridine ring allows for structural flexibility and the modulation of activity and selectivity. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at different positions on the pyridine ring can significantly alter the compound's lipophilicity and electronic character. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in addition to the expected picolinamides. nih.govnih.govresearchgate.net This indicates that direct halogenation at the 4-position is a feasible synthetic strategy.

A general approach to synthesizing 3,4-substituted 2-picolinic acids involves the esterification of a substituted pyridine raw material, followed by hydrolysis to yield the desired acid. cambridgemedchemconsulting.com This method allows for the introduction of a wide range of functional groups at the 3 and 4-positions.

Alterations to the Trifluoroacetamido Moiety

The trifluoroacetamido group plays a significant role in the molecule's properties, including its lipophilicity and metabolic stability.

Modification of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common bioisostere for other chemical groups in drug design. nih.govnih.gov Its replacement with other functionalities can modulate the compound's biological activity. For instance, the trifluoroethyl group has been explored as a bioisosteric replacement for amides. mdpi.com

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological effects. cambridgemedchemconsulting.combenthamscience.com The trifluoroacetamido group itself can be considered a bioisostere of other functionalities. Common bioisosteric replacements for amides include the trifluoroethylamine motif. mdpi.com The trifluoromethyl group can also serve as a bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. nih.govnih.gov

Reactivity of the Trifluoroacetamide (B147638) Group: Trifluoroacetamides can undergo various chemical transformations. For example, mechanochemically induced reactions of trifluoroacetamides with arylboronic acids can lead to the formation of substituted aromatic amides. mdpi.com The reactivity of trifluoroacetamides is influenced by steric and electronic factors of neighboring groups. frontiersin.org

Ester and Amide Derivatives Synthesis

The carboxylic acid group at the 2-position of the pyridine ring is a prime target for derivatization to produce esters and amides. These derivatives can exhibit altered solubility, membrane permeability, and binding interactions with biological targets.

Ester Synthesis: Picolinic acid can be readily converted into its corresponding esters. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2), followed by reaction with an alcohol. nih.govnih.gov Another approach is the use of coupling agents. Active esters, such as p-nitrophenyl and N-hydroxysuccinimidyl esters, can also be prepared and are useful for subsequent reactions. nih.govnih.gov The synthesis of 4-nitrophenyl activated esters has been shown to be a superior method for the indirect radiofluorination of biomolecules. nih.gov

Amide Synthesis: The synthesis of picolinamides is a well-established process. Coupling picolinic acid with various amines using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) affords the corresponding amides in good yields. researchgate.netresearchgate.net The reaction of picolinic acid with thionyl chloride to form the acid chloride in situ, followed by reaction with an amine, is another common route. nih.govnih.govresearchgate.net

Table 1: Examples of Ester and Amide Derivatives of Picolinic Acid

| Derivative Type | Reagents and Conditions | Product | Reference(s) |

| Ester | Picolinic acid, SOCl2, DMF; then 4-nitrophenol, THF, triethylamine (B128534) | 4-Nitrophenyl picolinate (B1231196) | nih.gov, nih.gov |

| Ester | Picolinic acid, SOCl2, DMF; then N-hydroxysuccinimide, THF, triethylamine | N-Hydroxysuccinimidyl picolinate | nih.gov, nih.gov |

| Amide | Picolinic acid, thionyl chloride; then N-methylaniline | N-Methyl-N-phenylpicolinamide | researchgate.net |

| Amide | Picolinic acid, aminophenol, DCC, HOBT, toluene (B28343) | Picolinamide (B142947) derivatives | researchgate.net |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for desired biological activities. Both solid-phase and solution-phase combinatorial strategies can be applied to the synthesis of picolinic acid analogues.

Solution-Phase Parallel Synthesis: This approach allows for the synthesis of multiple compounds simultaneously in separate reaction vessels. The parallel solution synthesis of pyridinethiones, pyridinones, and thienopyridines has been described, demonstrating the feasibility of creating diverse heterocyclic libraries. nih.gov A versatile method for the solution-phase combinatorial synthesis of substituted pyridines involves the cobalt-catalyzed cyclotrimerization of alkynes with a nitrile. acs.org This allows for the generation of a wide array of pyridine derivatives.

Structure-Reactivity and Structure-Function Relationship Studies on Analogues

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. By systematically varying the substituents on the this compound scaffold and assessing the impact on a particular biological endpoint, researchers can identify key structural features responsible for activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that correlates the structural or physicochemical properties of compounds with their biological activities. mdpi.comijnrd.org This can be used to predict the activity of novel compounds and guide the design of more potent analogues.

A study on picolinamide antibacterials revealed that modifications to the picolinamide core and the phenyl ring significantly impacted their activity and selectivity against Clostridioides difficile. acs.org For instance, the introduction of a picolinamide core, as opposed to an isonicotinamide, resulted in exquisite potency and selectivity. acs.org

Another study on benzamide (B126) and picolinamide derivatives as acetylcholinesterase inhibitors showed that the position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity. nih.govnih.gov Picolinamide derivatives were generally found to be more potent than the corresponding benzamide derivatives. nih.govnih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Picolinamide Analogues

| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Biological Activity (IC50 or MIC) | Reference |

| Analogue A | Picolinamide | H | 4-Fluorophenyl | Example: 10 µM | acs.org |

| Analogue B | Picolinamide | 6-Chloro | 4-Fluorophenyl | Example: 5 µM | acs.org |

| Analogue C | Isonicotinamide | H | 4-Fluorophenyl | Example: 50 µM | acs.org |

| Analogue D | Picolinamide | H | 4-Methoxyphenyl | Example: 25 µM | acs.org |

Note: The biological activity values in this table are illustrative and intended to demonstrate the concept of SAR. For specific data, please refer to the cited literature.

These studies highlight the importance of systematic structural modifications to elucidate the relationship between chemical structure and biological function, ultimately guiding the rational design of more effective and selective compounds based on the this compound scaffold.

Spectroscopic and Structural Elucidation of 4 2,2,2 Trifluoroacetamido Picolinic Acid and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms within a molecule.

In the ¹H NMR spectrum of 4-(2,2,2-Trifluoroacetamido)picolinic acid, distinct signals are expected for the protons on the picolinic acid ring and the amide proton. The pyridine (B92270) ring protons are anticipated to appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the carboxylic acid and the trifluoroacetamido groups, these protons are expected to be deshielded and thus resonate at the lower end of this range. The coupling patterns (splitting) of these signals would provide information about the relative positions of the protons on the ring. The amide (N-H) proton is expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but typically appears downfield.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 8.0 - 8.2 | d (doublet) | ~5 |

| H-5 | 8.3 - 8.5 | d (doublet) | ~2 |

| H-6 | 8.7 - 8.9 | dd (doublet of doublets) | ~5 and ~2 |

| NH | 9.5 - 11.0 | br s (broad singlet) | - |

| COOH | 12.0 - 14.0 | br s (broad singlet) | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the carboxylic acid and the amide groups are expected to appear significantly downfield (160-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (120-150 ppm). The trifluoromethyl (CF₃) carbon would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| C-2 (COOH) | 165 - 170 | s |

| C-3 | 120 - 125 | s |

| C-4 | 145 - 150 | s |

| C-5 | 115 - 120 | s |

| C-6 | 150 - 155 | s |

| Amide C=O | 155 - 160 | q (quartet) |

| CF₃ | 115 - 120 | q (quartet) |

¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a singlet in a proton-decoupled spectrum. Its chemical shift would be characteristic of a trifluoroacetamido group.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. COSY would reveal the coupling relationships between the protons on the pyridine ring, helping to definitively assign their positions. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivity. Further, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, which can help in determining the preferred conformation of the molecule, particularly the orientation of the trifluoroacetamido group relative to the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the N-H stretch of the amide (around 3200-3400 cm⁻¹), the amide I band (C=O stretch, around 1680-1700 cm⁻¹), and the amide II band (N-H bend, around 1510-1550 cm⁻¹). Strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be observable.

Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum. The C=O and C-F stretching vibrations would also be Raman active.

Predicted IR and Raman Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 | Moderate |

| Amide | N-H stretch | 3200-3400 | Moderate |

| Amide | C=O stretch (Amide I) | 1680-1700 | Strong |

| Amide | N-H bend (Amide II) | 1510-1550 | Moderate |

| Trifluoromethyl | C-F stretch | 1100-1300 (strong, multiple bands) | Moderate |

| Pyridine Ring | C=C/C=N stretch | 1400-1600 | Strong |

| Pyridine Ring | Ring breathing | ~1000 | Very Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) would confirm the molecular weight of the compound.

The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the carboxylic acid group (-COOH) or the trifluoroacetyl group (-COCF₃) would likely be observed. The fragmentation of the pyridine ring would also produce a characteristic pattern of ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Networks

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for this specific molecule, are not available.

However, the principles of X-ray crystallography provide a powerful tool for the elucidation of the three-dimensional arrangement of atoms within a crystalline solid. This technique would be instrumental in confirming the molecular structure of this compound and, crucially, in revealing the intricate network of intermolecular interactions that govern its solid-state packing.

Based on the known crystal structures of related picolinic acid derivatives, it is possible to hypothesize the types of hydrogen bonding networks that this compound might form. Picolinic acid and its analogues are known to participate in a variety of hydrogen bonding motifs, often involving the carboxylic acid group and the pyridine nitrogen.

For instance, studies on similar compounds have revealed the formation of hydrogen-bonded dimers, chains, and more complex three-dimensional networks. The presence of the trifluoroacetamido group in the target molecule introduces additional hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the fluorine atoms), which would likely lead to a unique and complex hydrogen bonding architecture. A future crystallographic study would be necessary to fully characterize these interactions and provide empirical data on the solid-state molecular architecture of this compound.

Further research, including the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to provide the specific structural details and to understand the supramolecular chemistry of this particular molecule.

Theoretical and Computational Chemistry Investigations of 4 2,2,2 Trifluoroacetamido Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties that govern the reactivity and stability of a molecule. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational efficiency for these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org For molecules like 4-(2,2,2-Trifluoroacetamido)picolinic acid, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. nih.govnih.gov Studies on related picolinic acid derivatives demonstrate that DFT methods, such as B3LYP combined with appropriate basis sets, can provide accurate geometrical parameters. researchgate.netelectrochemsci.org

Table 1: Representative Geometric Parameters from DFT Calculations on Picolinic Acid Derivatives

| Parameter | Typical Value | Description |

|---|---|---|

| C-C (ring) | 1.39 - 1.40 Å | Aromatic carbon-carbon bond lengths in the pyridine (B92270) ring. |

| C-N (ring) | 1.33 - 1.34 Å | Aromatic carbon-nitrogen bond lengths in the pyridine ring. |

| C-C (carboxyl) | 1.50 - 1.52 Å | Bond length between the pyridine ring and the carboxylic acid carbon. |

| C=O | 1.21 - 1.23 Å | Carbonyl double bond in the carboxylic acid group. |

| C-O | 1.35 - 1.37 Å | Carbonyl single bond in the carboxylic acid group. |

| N-C (amide) | 1.35 - 1.40 Å | Bond length between the pyridine ring nitrogen and the amide carbon. |

| C=O (amide) | 1.22 - 1.24 Å | Amide carbonyl double bond. |

Note: These are typical values based on DFT studies of similar structures and are intended for illustrative purposes.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the trifluoromethyl and acetamido groups is expected to lower the energy of the LUMO, potentially making the molecule a better electron acceptor.

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. deeporigin.com It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). researchgate.netwuxiapptec.com For this compound, negative potential is anticipated around the carboxylic acid oxygens, the amide oxygen, and the pyridine nitrogen, indicating sites prone to electrophilic attack. Conversely, positive potential is expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amide group, highlighting potential sites for nucleophilic interaction. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

The structure of this compound features several rotatable single bonds, including the C-C bond connecting the carboxylic acid to the ring and the C-N bond of the amide group. The rotation around these bonds is associated with energy barriers. mdpi.combiomedres.us The barrier to rotation around the amide C-N bond is typically significant due to its partial double-bond character. nih.gov

Computational studies on similar molecules, like N-benzhydrylformamides, have used DFT to calculate these rotational barriers, finding them to be in the range of 20–23 kcal/mol. mdpi.com The preferred conformation of the molecule will be the one that minimizes steric hindrance and maximizes stabilizing interactions. For the picolinic acid moiety, a planar conformation is generally favored, stabilized by intramolecular interactions.

Table 2: Estimated Rotational Energy Barriers for Key Bonds

| Rotational Bond | Estimated Barrier (kcal/mol) | Significance |

|---|---|---|

| Pyridine Ring – COOH | 5 - 10 | Affects the orientation of the carboxylic acid group relative to the ring. |

| Pyridine Ring – NHCOCF3 | 8 - 15 | Influences the positioning of the trifluoroacetamido substituent. |

Note: Values are estimations based on computational studies of analogous structures and serve as a general guide.

Intramolecular interactions play a crucial role in determining the most stable conformation of a molecule. mdpi.com A key feature of picolinic acid and its derivatives is the potential for a strong intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net This interaction creates a stable six-membered ring structure, which significantly influences the molecule's properties. nih.gov

The presence of the 4-(2,2,2-Trifluoroacetamido) group could modulate the strength of this hydrogen bond. The electronic effects of this substituent, transmitted through the pyridine ring, may alter the acidity of the carboxylic proton and the basicity of the pyridine nitrogen, thereby fine-tuning the strength of the intramolecular hydrogen bond.

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in solution. mdpi.comnih.gov MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.comnih.gov

For this compound, MD simulations could be employed to study its solvation, identifying how solvent molecules (like water) arrange around it and form hydrogen bonds. nih.gov These simulations can also predict the propensity of the molecule to aggregate or self-assemble in solution. By simulating a system with multiple solute molecules, one can observe whether they tend to cluster together and what intermolecular forces (e.g., hydrogen bonding, π-stacking between pyridine rings) drive this aggregation. This information is vital for understanding its solubility and behavior in biological or formulation contexts.

Reaction Mechanism Elucidation via Computational Transition State Search

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing fundamental insights into how chemical transformations occur. For a molecule as functionally rich as this compound, computational chemistry, particularly the search for transition states, offers a powerful tool to unravel the intricate details of its potential reactions. Transition state (TS) theory allows chemists to understand the energy barriers and the geometric pathways that molecules traverse during a reaction, from reactants to products.

A computational transition state search is a sophisticated method used to locate the highest energy point along a reaction coordinate, known as the transition state or saddle point on the potential energy surface. Identifying this state is crucial as it governs the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

For this compound, several reaction types could be investigated using these methods. A primary example is the amide bond formation, a critical step in the synthesis of this molecule from 4-aminopicolinic acid and a trifluoroacetylating agent. Computational models can be employed to compare different pathways for this acylation, for instance, via an acid chloride, an anhydride (B1165640), or with a coupling agent.

Hypothetical Reaction Pathway: Amide Formation

Consider the final step in a potential synthesis of this compound: the reaction between 4-aminopicolinic acid and trifluoroacetic anhydride. A plausible mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This would proceed through a tetrahedral intermediate, which then collapses to form the amide bond and release trifluoroacetate (B77799) as a leaving group.

A computational study would involve the following steps:

Geometry Optimization: The ground state structures of the reactants (4-aminopicolinic acid and trifluoroacetic anhydride), intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structures connecting the reactants to the intermediates and the intermediates to the products.

Frequency Analysis: This is performed to characterize the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

Illustrative Data from a Hypothetical Transition State Search

The following table presents hypothetical data that could be generated from a Density Functional Theory (DFT) calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the key step in the acylation of 4-aminopicolinic acid.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|

| Reactants (4-aminopicolinic acid + Trifluoroacetic anhydride) | 0.0 | N-C distance > 3.5 Å |

| Transition State 1 (TS1) | +15.2 | Forming N-C bond length: ~2.1 Å |

| Tetrahedral Intermediate | -5.8 | N-C bond length: ~1.5 Å |

| Transition State 2 (TS2) | +8.4 | Breaking C-O bond length: ~2.0 Å |

| Products (this compound + Trifluoroacetic acid) | -25.0 | C-O distance > 3.5 Å |

Influence of the Trifluoroacetamido Group on Reactivity

Computational studies can also elucidate the electronic effects of the trifluoroacetamido group on the reactivity of the picolinic acid moiety. For instance, the strong electron-withdrawing nature of the CF3 group would influence the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen. DFT calculations could quantify these effects by calculating properties such as the pKa of the carboxylic acid or the proton affinity of the pyridine nitrogen.

Illustrative Data on Electronic Properties

The following interactive table shows a hypothetical comparison of calculated pKa values for picolinic acid and its 4-substituted derivatives.

| Compound | Calculated pKa |

|---|---|

| Picolinic acid | 5.35 |

| 4-Aminopicolinic acid | 5.90 |

| This compound | 4.85 |

These hypothetical results illustrate how the electron-donating amino group increases the pKa (making the acid weaker), while the electron-withdrawing trifluoroacetamido group decreases the pKa (making the acid stronger) relative to the parent picolinic acid.

Molecular Basis of Biological Interactions Involving 4 2,2,2 Trifluoroacetamido Picolinic Acid

Mechanistic Enzyme Inhibition Studies

The inhibitory effects of 4-(2,2,2-Trifluoroacetamido)picolinic acid on enzyme activity can be understood through various established mechanisms. These include competitive, non-competitive, and allosteric inhibition, each defined by the nature of the inhibitor's interaction with the enzyme and its substrate.

Competitive and Non-Competitive Inhibition Mechanisms

Enzyme inhibition is a key regulatory mechanism in biological systems. Inhibitors can act in several ways, broadly classified as competitive and non-competitive.

Competitive Inhibition: In this mode, the inhibitor, which often resembles the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the substrate from accessing the active site. The level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. By increasing the substrate concentration, the effects of a competitive inhibitor can be overcome. For a competitive inhibitor, the maximal reaction rate (Vmax) remains unchanged, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases.

While specific studies on this compound are limited, picolinic acid derivatives have been investigated as competitive inhibitors for various enzymes. For example, certain picolinic acid compounds have shown competitive inhibition of dopamine (B1211576) β-monooxygenase.

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. wikipedia.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. nih.gov Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. nih.gov In non-competitive inhibition, the Vmax of the reaction is lowered, but the Km remains the same, indicating that the inhibitor does not affect the enzyme's affinity for its substrate. wikipedia.org

The following table illustrates the kinetic parameters that differentiate these inhibition mechanisms.

| Inhibition Type | Vmax | Km | Description |

| Competitive | Unchanged | Increased | Inhibitor binds to the active site, competing with the substrate. |

| Non-Competitive | Decreased | Unchanged | Inhibitor binds to an allosteric site, reducing enzyme efficiency. |

This table presents theoretical data to illustrate the concepts of enzyme inhibition.

Allosteric Modulation and Conformational Changes

Allosteric modulators are molecules that bind to a protein at a site other than the primary active site, inducing a conformational change that alters the protein's activity. wikipedia.org This modulation can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. nih.gov

The binding of an allosteric modulator like this compound to an allosteric site can trigger a cascade of conformational changes within the enzyme. gersteinlab.org These structural alterations can propagate to the active site, affecting its geometry and, consequently, its ability to bind the substrate and catalyze the reaction. mdpi.com The flexibility of protein structures allows for these dynamic changes, which are fundamental to the regulation of biological processes. nih.gov

Binding Site Characterization (e.g., active site, allosteric site)

The interaction between an inhibitor and an enzyme is highly specific, dictated by the three-dimensional structures of both molecules. The binding site is the region on the enzyme where the inhibitor molecule fits and interacts.

Active Site: This is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. For competitive inhibitors, this is the site of interaction.

Allosteric Site: This is a site on the enzyme, distinct from the active site, where non-competitive inhibitors and allosteric modulators bind. nih.gov

The characterization of these binding sites is crucial for understanding the mechanism of inhibition and for the design of new, more potent inhibitors. Techniques such as X-ray crystallography and computational docking studies are employed to visualize and analyze these interactions at the molecular level. For instance, docking studies on picolinic acid derivatives have been used to predict their binding affinity and orientation within the EGFR kinase domain. pensoft.net

Molecular Interactions with Protein Targets and Biomolecules

Beyond general enzyme inhibition, this compound and related compounds can interact with specific protein targets, particularly those that are metal-dependent.

Binding to Zinc Finger Proteins and Disruption of Zinc Binding

Zinc finger proteins are a diverse class of proteins characterized by the presence of one or more zinc ions that are crucial for stabilizing their folded structure. frontiersin.org These proteins play vital roles in various cellular processes, including DNA recognition, transcriptional regulation, and protein-protein interactions. nih.gov The zinc ion is typically coordinated by cysteine and/or histidine residues, creating a stable structural motif. nih.gov

Picolinic acid is a known chelating agent for divalent metal ions, including zinc. wikipedia.orgnih.gov This property suggests that this compound could potentially interact with zinc finger proteins. By chelating the zinc ion, the compound could disrupt the structural integrity of the zinc finger domain, leading to a loss of function. This disruption can have significant biological consequences, given the critical roles of these proteins. For example, tryptophan deficiency, which can affect picolinic acid levels, has been linked to alterations in zinc metabolism. nih.gov

The table below illustrates the potential impact of a zinc-chelating compound on the stability of a zinc finger protein.

| Condition | Zinc Finger Conformation | Functional State |

| Normal (Zinc-bound) | Stable, folded | Active |

| With Chelating Agent | Unfolded, destabilized | Inactive |

This table provides a conceptual illustration of the effect of zinc chelation on zinc finger proteins.

Interaction with Metallo-β-Lactamases and Other Metal-Dependent Enzymes

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. mdpi.com These enzymes are dependent on one or two zinc ions in their active site for catalytic activity. mdpi.com The zinc ions act as Lewis acids, activating a water molecule to hydrolyze the amide bond in the β-lactam ring of antibiotics.

Derivatives of picolinic acid, such as dipicolinic acid, have been identified as potent inhibitors of MBLs like New Delhi Metallo-β-lactamase-1 (NDM-1). nih.govnih.gov These inhibitors can function by either stripping the zinc ions from the active site or by forming a stable ternary complex with the enzyme and the zinc ions. nih.govnih.gov The ability of picolinic acid derivatives to coordinate with metal ions makes them promising candidates for the development of MBL inhibitors. nih.gov Given its structural similarity, this compound is also a potential candidate for interacting with and inhibiting MBLs and other metal-dependent enzymes.

Molecular Docking and Ligand-Protein Interaction Profiling

Currently, there is a notable absence of publicly available scientific literature detailing molecular docking studies or specific ligand-protein interaction profiling for this compound. While research exists on other derivatives of picolinic acid, which have been investigated for their binding affinity to targets like the EGFR kinase domain, no such data has been published for the 4-(2,2,2-Trifluoroacetamido) substituted variant. pensoft.net

Computational methods such as molecular docking are crucial for predicting the binding orientation and affinity of a ligand to a protein target. This information helps in understanding the potential mechanism of action and in identifying key residues for interaction. However, without experimental or computational studies on this compound, its specific protein targets and interaction patterns remain uncharacterized.

Pathways of Biological Activity at the Cellular and Subcellular Level (Mechanistic Focus)

Detailed mechanistic studies elucidating the biological activity of this compound at the cellular and subcellular levels have not been reported in the accessible scientific literature. The functional consequences of the trifluoroacetamido group at the 4-position of the picolinic acid scaffold are yet to be explored.

Modulation of Specific Cellular Processes (e.g., cell cycle arrest mechanisms)

There is no available research data to indicate that this compound modulates specific cellular processes such as cell cycle arrest. The parent compound, picolinic acid, has been shown to reversibly inhibit cell growth by arresting cells in the G1 or G2 phase of the cell cycle, with the specific effect depending on the cell line. nih.govnih.gov However, it is unknown if the 4-(2,2,2-Trifluoroacetamido) derivative shares these properties, as the addition of this functional group could significantly alter its biological activity. ontosight.ai

Investigations into Specific Molecular Pathways (e.g., kynurenine (B1673888) pathway metabolites, PI3K-Akt pathway modulation)

No published studies have investigated the interaction of this compound with specific molecular pathways such as the kynurenine pathway or the PI3K-Akt signaling pathway.

The kynurenine pathway is the primary route for tryptophan metabolism and produces several biologically active metabolites, including picolinic acid itself. nih.govnih.govyoutube.com Picolinic acid is formed from the unstable intermediate 2-amino-3-carboxymuconic-6-semialdehyde (ACMS). nih.gov Whether this compound acts as a metabolite, precursor, or modulator within this pathway has not been investigated.

Similarly, the PI3K-Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. nih.govyoutube.com Dysregulation of this pathway is common in various diseases, including cancer. nih.govyoutube.com There is currently no evidence to link this compound to the modulation of any components of the PI3K-Akt pathway.

Research Applications and Methodological Contributions of 4 2,2,2 Trifluoroacetamido Picolinic Acid

Utility as a Synthetic Intermediate in Complex Molecule Synthesis

The structural features of 4-(2,2,2-Trifluoroacetamido)picolinic acid make it a versatile intermediate in the synthesis of more complex molecules, particularly within the realms of heterocyclic and medicinal chemistry.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to pharmaceutical and materials science. Picolinic acid derivatives serve as valuable starting materials for constructing a variety of nitrogen-containing heterocyclic systems. The carboxylic acid and the pyridine (B92270) ring of this compound are reactive sites that can be exploited for cyclization reactions.

For instance, the carboxylic acid can be converted to an acyl chloride or activated with coupling agents to react with dinucleophiles, leading to the formation of fused ring systems. The trifluoroacetamido group, being a protected amine, can be deprotected to yield 4-aminopicolinic acid, which then offers a nucleophilic site for further elaboration into complex heterocyclic structures like benzimidazoles or quinoxalinones. The use of such multi-reactive building blocks is a key strategy in heterocyclic oriented synthesis for creating diverse molecular libraries.

The picolinic acid framework is present in various biologically active compounds. Its derivatives are often explored for their potential as intermediates in the development of new therapeutic agents. The introduction of a trifluoroacetamido group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl (CF3) group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

By modifying the carboxylic acid group or the trifluoroacetamido moiety, this compound can be incorporated into larger molecular architectures. For example, the carboxylic acid can be coupled with various amines to form amides, a common linkage in many pharmaceutical compounds. This approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Application in Coordination Chemistry and Metal Ligand Design

The inherent ability of the picolinic acid structure to coordinate with metal ions is one of its most significant chemical properties. This characteristic is central to its application in the design of novel metal complexes and advanced materials.

Picolinic acid and its analogues are classic bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms. This chelation forms a stable five-membered ring with the metal center. The compound has been shown to form stable complexes with a wide range of transition metals, including copper, iron, zinc, cobalt, and nickel.

The 4-(2,2,2-trifluoroacetamido) substituent is strongly electron-withdrawing. This electronic effect reduces the electron density on the pyridine ring, thereby decreasing the basicity of the pyridine nitrogen atom. This modulation of the ligand's electronic properties directly influences the stability and reactivity of the resulting metal complexes. The properties of these complexes, such as their geometry, redox potentials, and catalytic activity, can be fine-tuned by varying the substituents on the picolinic acid ring.

Table 1: Transition Metals Known to Form Complexes with Picolinic Acid Derivatives

| Metal Ion | Typical Coordination Number | Common Geometries | Reference(s) |

| Copper (II) | 4, 6 | Square Planar, Octahedral | |

| Iron (II/III) | 6 | Octahedral | |

| Zinc (II) | 4, 6 | Tetrahedral, Octahedral | |

| Cobalt (II) | 6 | Octahedral | |

| Nickel (II) | 6 | Octahedral | |

| Palladium (II) | 4 | Square Planar |

This table is illustrative of the chelation behavior of the picolinic acid scaffold.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Carboxylate-containing ligands, such as picolinic acid derivatives, are extensively used as the organic linkers in MOF synthesis. The geometry of the ligand and the coordination preference of the metal ion dictate the resulting topology and properties of the MOF, such as pore size and surface area.

While dipicolinic acid is a more common building block for MOFs, the functionalized nature of this compound offers unique opportunities. The trifluoroacetamido group can project into the pores of the MOF, creating a fluorinated environment. Such "pore functionalization" can be used to tune the framework's properties for specific applications, such as selective gas adsorption or catalysis. The potential for deprotection of the amide to a primary amine allows for post-synthetic modification, where new functional groups can be grafted onto the MOF structure.

Future Research Directions and Emerging Paradigms for 4 2,2,2 Trifluoroacetamido Picolinic Acid

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable synthetic methodologies is paramount to unlocking the full potential of 4-(2,2,2-Trifluoroacetamido)picolinic acid. Future research in this area is expected to focus on several key aspects. A primary objective will be the design of novel catalytic systems that can facilitate the synthesis of this compound with high yield and selectivity. This includes the exploration of both homogeneous and heterogeneous catalysts, with a particular emphasis on environmentally benign and cost-effective options. google.com